molecular formula C8H9NO3S B150469 N-(4-Formylphenyl)methanesulfonamide CAS No. 83922-54-7

N-(4-Formylphenyl)methanesulfonamide

Cat. No. B150469
CAS RN: 83922-54-7
M. Wt: 199.23 g/mol
InChI Key: DANYPOSRRWSVPY-UHFFFAOYSA-N
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Description

N-(4-Formylphenyl)methanesulfonamide is a chemical compound that belongs to the class of methanesulfonamides, characterized by a sulfonamide group attached to a methane moiety, which is further connected to an aromatic ring. This particular compound contains a formyl group on the phenyl ring, which can influence its chemical behavior and interactions.

Synthesis Analysis

The synthesis of related methanesulfonamide compounds often involves coupling reactions, as seen in the synthesis of N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, which was achieved through a Sonogashira cross-coupling reaction . Although the specific synthesis of N-(4-Formylphenyl)methanesulfonamide is not detailed in the provided papers, similar synthetic strategies could be employed, such as nucleophilic substitution or amidation reactions with the appropriate formyl-substituted aromatic compound.

Molecular Structure Analysis

The molecular structure of methanesulfonamides can be studied using spectroscopic methods and quantum chemical calculations. For instance, the structure of N-(3,4-Dimethylphenyl)methanesulfonamide was determined to have the amide H atom on one side of the benzene ring plane and the methanesulfonyl group on the opposite side, which is a common feature in methanesulfonanilides . This conformation is significant as it affects the molecule's ability to interact with biological receptors.

Chemical Reactions Analysis

Methanesulfonamides can participate in various chemical reactions, including protonation and hydrogen bonding. For example, trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide forms cyclic dimers in inert solvents and chain associates via hydrogen bonding in crystal . The reactivity of such compounds can be influenced by the presence of electron-withdrawing or electron-donating groups on the aromatic ring.

Physical and Chemical Properties Analysis

The physical and chemical properties of methanesulfonamides can be explored through computational studies and spectroscopic analysis. Density functional theory (DFT) and ab initio methods are used to calculate vibrational wavenumbers, NMR chemical shifts, and other properties . For example, the electronic absorption, vibrational spectra, and nonlinear optical properties of N-(4-nitro-2-phenoxyphenyl)methanesulfonamide were investigated, revealing insights into the molecule's stability and reactivity . These properties are crucial for understanding the behavior of N-(4-Formylphenyl)methanesulfonamide in various environments and its potential applications.

Scientific Research Applications

Chemoselective N-Acylation Reagents

N-(4-Formylphenyl)methanesulfonamide and its derivatives have been studied for their potential as chemoselective N-acylation reagents. Kondo et al. (2000) explored N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides, which are related compounds, for their chemoselectivity in acylation reactions (Kondo, Sekimoto, Nakao, & Murakami, 2000).

Structural Studies in Crystallography

The compound and its derivatives have been subjects of structural studies in crystallography. Dey et al. (2015) conducted a structural study of three nimesulidetriazole derivatives, including compounds similar to N-(4-Formylphenyl)methanesulfonamide, revealing insights into their molecular geometries and intermolecular interactions (Dey et al., 2015).

Pd-catalyzed N-arylation

Methanesulfonamides, which include N-(4-Formylphenyl)methanesulfonamide, have been utilized in Pd-catalyzed N-arylation processes. Rosen et al. (2011) reported a high-yielding Pd-catalyzed cross-coupling of methanesulfonamide with aryl bromides and chlorides, highlighting a potential application in chemical synthesis (Rosen, Ruble, Beauchamp, & Navarro, 2011).

Quantum Chemical Studies

N-(4-Formylphenyl)methanesulfonamide derivatives have been investigated in quantum chemical studies. For instance, Sterkhova et al. (2014) examined the conformations and self-association of Trifluoro-N-(3-formylcyclohept-2-en-1-yl)methanesulfonamide, providing insights into its molecular behavior and interactions (Sterkhova, Moskalik, & Shainyan, 2014).

NMR and Vibrational Studies

The compound has been a subject of NMR and vibrational studies to understand its molecular properties. Karabacak et al. (2010) conducted a DFT-based study on the molecular conformation, NMR chemical shifts, and vibrational transitions for N-(2-methylphenyl)methanesulfonamide, which is structurally related to N-(4-Formylphenyl)methanesulfonamide (Karabacak, Cinar, & Kurt, 2010).

Synthesis and Characterization

The synthesis and characterization of N-(4-Formylphenyl)methanesulfonamide derivatives have been an area of research. Durgadas et al. (2012) synthesized and characterized N-(2-phenoxy-4-(3-phenoxyprop-1-ynyl)phenyl)methanesulfonamide, revealing the potential for the development of new compounds (Durgadas, Mukkanti, & Pal, 2012).

COX-2 Inhibition Studies

Methanesulfonamide derivatives, including those related to N-(4-Formylphenyl)methanesulfonamide, have been evaluated for their COX-2 inhibition properties. Singh et al. (2004) reported that methanesulfonamide group at position-4 of the C-5-phenyl ring of 1,5-diarylpyrazole showed potent COX-2 inhibitory activity (Singh et al., 2004).

Spectroscopic Analysis

Binkowska et al. (2001) conducted structural and spectroscopic studies of the complex of 4-nitrophenyl[bis(ethylsulfonyl)]methane with 1,5,7-triazabicyclo[4.4.0]dec-5-ene, a study which contributes to the understanding of similar compounds, including N-(4-Formylphenyl)methanesulfonamide (Binkowska et al., 2001).

Safety And Hazards

N-(4-Formylphenyl)methanesulfonamide is harmful by inhalation, in contact with skin, and if swallowed . In the event of a fire involving this material, use dry powder or carbon dioxide extinguishers . Personal precautions include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only in a well-ventilated area .

properties

IUPAC Name

N-(4-formylphenyl)methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9NO3S/c1-13(11,12)9-8-4-2-7(6-10)3-5-8/h2-6,9H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DANYPOSRRWSVPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=C(C=C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10232810
Record name 4-(Methylsulfonylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-Formylphenyl)methanesulfonamide

CAS RN

83922-54-7
Record name 4-(Methylsulfonylamino)benzaldehyde
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083922547
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(Methylsulfonylamino)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10232810
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-(METHYLSULFONYLAMINO)BENZALDEHYDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V28J53B18G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 4-bromobenzaldehyde (0.250 g, 1.40 mmol), methanesulfonamide (0.154 g, 1.62 mmol), copper iodide (0.0510 g, 0.270 mmol), N,N-dimethylglycine (0.0280 g, 0.270 mmol), and potassium phosphate tribasic (0.716 g, 3.38 mmol) in DMF (5.00 mL) was stirred at reflux for 16 hours. The mixture was diluted with EtOAc (50 mL), washed with water (50 mL), and then saturated aqueous LiCl (5 mL). The combined aqueous layers were then back-extracted with EtOAc (50 mL). The organic layers were combined, washed with brine (50 mL), dried over Na2SO4, filtered, and the solvent was removed under reduced pressure, to provide N-(4-formylphenyl)methanesulfonamide (0.161 g, 58%) as a yellow oil.
Quantity
0.25 g
Type
reactant
Reaction Step One
Quantity
0.154 g
Type
reactant
Reaction Step One
Quantity
0.028 g
Type
reactant
Reaction Step One
Quantity
0.716 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
0.051 g
Type
catalyst
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
S Abu‐Melha - Archiv der Pharmazie, 2019 - Wiley Online Library
An improved methodology is reported for the synthesis of new series of mesotetrakis[aryl]‐21H,23H‐porphyrin derivatives 2a–h and was considered as a model to study their …
Number of citations: 6 onlinelibrary.wiley.com
JR Briggs, J Klosin, GT Whiteker - Organic Letters, 2005 - ACS Publications
We report the use of a highly regioselective rhodium−bisphosphite catalyst for olefin hydroaminomethylation. This catalyst system was successfully applied in the synthesis of two …
Number of citations: 79 pubs.acs.org
LF Stadlmair, S Grosse, T Letzel, JE Drewes… - Analytical and …, 2019 - Springer
In this study, transformation products (TPs) of diclofenac, mefenamic acid, and sotalol derived from peroxidase-and laccase-catalyzed transformations were studied with different mass …
Number of citations: 8 link.springer.com
J Mechelke, ELM Vermeirssen, J Hollender - Water research, 2019 - Elsevier
Passive sampling is a well-established tool for monitoring time-weighted average concentrations of polar and semi-polar organic contaminants in streams at flow velocities between 0.1 …
Number of citations: 31 www.sciencedirect.com
LF Stadlmair, T Letzel, JE Drewes, J Grassmann - Chemosphere, 2018 - Elsevier
At present, the removal of trace organic chemicals such as pharmaceuticals in wastewater treatment plants is often incomplete resulting in a continuous discharge into the aqueous …
Number of citations: 98 www.sciencedirect.com
G Blay, V Hernández-Olmos, JR Pedro - Tetrahedron: Asymmetry, 2010 - Elsevier
A unified approach for the synthesis of (S)-(+)-sotalol and (R)-(−)-isoproterenol has been developed. The enantioselective Henry reaction of the appropriate aldehyde in the presence of …
Number of citations: 64 www.sciencedirect.com
F Budassi, C Marchioro, M Canton, A Favaro… - European Journal of …, 2023 - Elsevier
The Bcl-2-associated athanogene 3 (BAG3) protein plays multiple roles in controlling cellular homeostasis, and it has been reported to be deregulated in many cancers, leading tumor …
Number of citations: 5 www.sciencedirect.com
LF Stadlmair, T Letzel, JE Drewes, J Graßmann - Chemosphere, 2017 - Elsevier
The ubiquitous presence of trace organic chemicals in wastewater and surface water leads to a growing demand for novel removal technologies. The use of isolated enzymes has been …
Number of citations: 21 www.sciencedirect.com

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